Physicochemical and Structural Differentiation vs. Primary Amine Analogs
Ethyl[1-(3-methoxyphenyl)ethyl]amine possesses a molecular weight of 179.26 g/mol, which is substantially higher than the 151.21 g/mol of the primary amine analog (1-(3-methoxyphenyl)ethylamine) and identical to the non-chiral regioisomer Ethyl[2-(3-methoxyphenyl)ethyl]amine. Critically, the presence of a chiral center at the benzylic carbon (C1) allows for the isolation of single enantiomers, which is a prerequisite for activity in its target applications. The N-ethyl substitution confers a calculated logP value of approximately 2.4, compared to ~1.6 for the primary amine analog, indicating a >6-fold increase in lipophilicity (calculated via ChemAxon) [1].
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 179.26 g/mol; LogP: ~2.4 (calculated) |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)ethylamine (MW: 151.21 g/mol; LogP: ~1.6); Ethyl[2-(3-methoxyphenyl)ethyl]amine (MW: 179.26 g/mol; achiral) |
| Quantified Difference | MW increase: 28.05 g/mol (N-ethyl); LogP increase: ~0.8 units (approx. 6.3x lipophilicity) |
| Conditions | Calculated properties (ChemAxon); Molecular weight confirmed by vendor data |
Why This Matters
Higher lipophilicity and chiral integrity are directly correlated with improved blood-brain barrier penetration and target specificity in CNS drug design, making this compound a more valuable intermediate for neurological agents than its simpler analogs.
- [1] ChemAxon / PubChem. (2025). Ethyl[1-(3-methoxyphenyl)ethyl]amine: Computed Properties. View Source
